Pentabromodiphenyl ethers, also known as pbde 99 or de-71, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. Pentabromodiphenyl ethers exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pentabromodiphenyl ethers is primarily located in the membrane (predicted from logP). Pentabromodiphenyl ethers is a potentially toxic compound.
2,4-dibromophenyl 2,4,5-tribromophenyl ether is a polybromodiphenyl ether that is diphenyl ether in which the hydrogens at the 2, 4, 5, 2', and 4' positions have been replaced by bromines.
2,3,4,5,6-Pentabromodiphenyl ether
CAS No.: 32534-81-9
Cat. No.: VC21286409
Molecular Formula: C12H5Br5O
Molecular Weight: 564.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32534-81-9 |
|---|---|
| Molecular Formula | C12H5Br5O |
| Molecular Weight | 564.7 g/mol |
| IUPAC Name | 1,2,3,4,5-pentabromo-6-phenoxybenzene |
| Standard InChI | InChI=1S/C12H5Br5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H |
| Standard InChI Key | ACRQLFSHISNWRY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
| Canonical SMILES | C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br |
| Boiling Point | Decomposes at 200-300 °C (commercial) |
| Colorform | White crystalline solid |
| Melting Point | -5 °C -5°C -7 - -3 °C |
Introduction
Chemical Structure and Properties
Molecular Structure
2,3,4,5,6-Pentabromodiphenyl ether consists of two phenyl rings connected by an oxygen atom (the ether linkage), with five bromine atoms substituted at positions 2, 3, 4, 5, and 6 of one phenyl ring. This structure differs slightly from 2,3,4',5,6-pentabromodiphenyl ether (found in search results), which has bromine atoms at positions 2, 3, 5, and 6 on one ring and at position 4' on the second ring .
The precise positioning of bromine atoms significantly influences the compound's chemical behavior, environmental fate, and biological interactions. Unlike some other pentabromodiphenyl ether congeners that have bromine atoms distributed across both phenyl rings, the concentration of all five bromine atoms on a single ring in 2,3,4,5,6-pentabromodiphenyl ether would create distinctive electronic and steric properties.
Physical and Chemical Properties
Based on data from structurally similar compounds, 2,3,4,5,6-pentabromodiphenyl ether likely possesses the following properties:
For comparison, the related compound 2,2',4,4',6-pentabromodiphenyl ether has a documented enthalpy of vaporization of 101.8 kJ/mol at 418K , which provides some insight into the thermodynamic properties that might be expected for 2,3,4,5,6-pentabromodiphenyl ether.
Structural Comparison with Other Pentabromodiphenyl Ether Congeners
Several pentabromodiphenyl ether congeners have been documented in the scientific literature, each with distinctive bromine substitution patterns. The table below compares 2,3,4,5,6-pentabromodiphenyl ether with other pentabromodiphenyl ether compounds mentioned in the available research:
The distribution pattern of bromine atoms across the molecular structure influences each congener's physical properties, environmental behavior, and biological interactions. The unique positioning of all five bromine atoms on a single phenyl ring in 2,3,4,5,6-pentabromodiphenyl ether would likely confer distinct characteristics compared to congeners with bromine atoms distributed across both rings.
Environmental Fate and Behavior
Environmental Distribution and Transport
Based on general information about polybrominated diphenyl ethers, 2,3,4,5,6-pentabromodiphenyl ether would likely enter the environment through multiple pathways, including:
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Emissions from manufacturing processes
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Volatilization from products containing the compound
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Leaching from waste disposal sites
Once released, this compound would distribute across various environmental compartments, with detection possible in air, sediments, surface water, and biota including fish and other aquatic organisms. The specific distribution pattern would be influenced by the compound's physicochemical properties, particularly its high molecular weight, low water solubility, and lipophilicity .
Persistence and Degradation
Polybrominated diphenyl ethers as a class are known for their environmental persistence, with pentabromodiphenyl ethers occupying an intermediate position in terms of persistence compared to other brominated congeners. Research indicates that lower brominated congeners tend to be more persistent in the environment than higher brominated variants .
As a pentabrominated compound, 2,3,4,5,6-pentabromodiphenyl ether would likely demonstrate significant environmental persistence, though potentially subject to slow degradation processes including photolysis and microbial transformation. These degradation pathways could potentially lead to the formation of lower brominated metabolites with different environmental and toxicological profiles.
Regulatory Status and Environmental Monitoring
Environmental Monitoring Considerations
Monitoring for 2,3,4,5,6-pentabromodiphenyl ether in environmental samples would require analytical methods capable of distinguishing between different pentabromodiphenyl ether congeners. Common analytical approaches for polybrominated diphenyl ethers include gas chromatography coupled with mass spectrometry (GC-MS), which can separate and identify specific congeners based on their retention times and mass spectral patterns.
The unique bromine substitution pattern of 2,3,4,5,6-pentabromodiphenyl ether would provide a distinctive chromatographic profile compared to other pentabromodiphenyl ether congeners, potentially facilitating its identification in environmental samples.
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